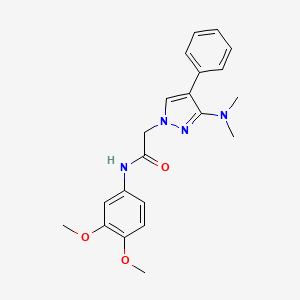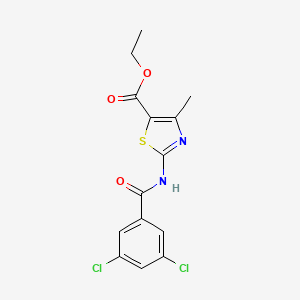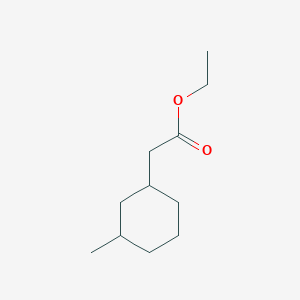![molecular formula C22H21ClN6O3 B2890176 N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1251582-09-8](/img/structure/B2890176.png)
N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a sulfonyl group, and an acetamide group. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, the sulfonyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring might participate in reactions with nucleophiles or electrophiles, and the sulfonyl group might be involved in substitution or elimination reactions .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research has been conducted on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for use as antimicrobial agents. These compounds, through various synthetic pathways, have shown promising results in vitro for both antibacterial and antifungal activities. Such studies highlight the compound's potential in developing new antimicrobial agents, contributing significantly to the fight against resistant microbial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-tumor Activities
Further investigations have focused on the compound's derivatives for anti-tumor activities. The synthesis of novel isoxazole compounds and their preliminary biological activity tests have demonstrated that some derivatives exhibit better anti-tumor activities, indicating a potential pathway for developing new cancer therapies (Qi Hao-fei, 2011).
Enzyme Inhibition for Therapeutic Application
In another domain, the compound's derivatives have been synthesized and evaluated as α-glucosidase and acetylcholinesterase inhibitors. This research holds significant implications for treating diseases such as diabetes and Alzheimer's, showcasing the compound's versatility in therapeutic applications (Abbasi et al., 2019).
Drug Metabolism and Pharmacokinetics
Studies have also explored the compound's role in drug metabolism and pharmacokinetics, offering insights into its metabolic stability and potential for enhanced therapeutic efficacy. Such research is crucial for drug development, ensuring that new therapeutic agents have favorable pharmacokinetic properties for clinical use (Humphreys et al., 2003).
Cytotoxic Activities
Research into the cytotoxic activity of novel sulfonamide derivatives has revealed potent effects against cancer cell lines, suggesting another avenue for the compound's application in oncology. The identification of compounds with significant cytotoxicity against cancer cells underscores the potential for developing new cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-14-7-10-27(11-8-14)18(30)13-29-22(31)28-9-3-6-17(20(28)25-29)21-24-19(26-32-21)15-4-2-5-16(23)12-15/h2-6,9,12,14H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAZTJLULOHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)


